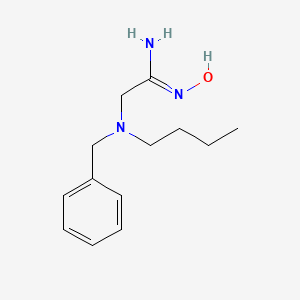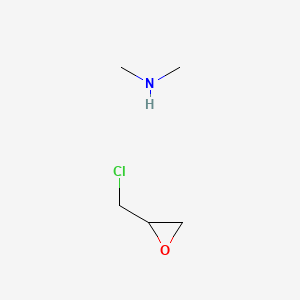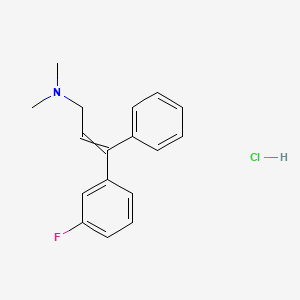
8-Oxo-guanosine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-guanosine-5’-triphosphate is an oxidized form of guanosine triphosphate, a purine nucleoside triphosphate. This compound is significant in the study of oxidative stress and its effects on cellular processes. It is formed when guanosine triphosphate undergoes oxidation, resulting in the addition of an oxygen molecule to the guanine base. This modification can lead to errors in DNA and RNA synthesis, making it a crucial marker for oxidative damage in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-guanosine-5’-triphosphate typically involves the oxidation of guanosine triphosphate. One common method is the acylation of 8-bromo-2’-deoxyguanosine in the presence of acetic anhydride and sodium acetate, followed by hydrolysis in N-dimethylformamide with pyridine as a catalyst . This process yields 8-Oxo-guanosine-5’-triphosphate with high purity.
Industrial Production Methods: Industrial production of 8-Oxo-guanosine-5’-triphosphate is less common due to its specialized applications. it can be produced in large quantities using enzymatic synthesis or chemical synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the oxidation of guanosine triphosphate .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Oxo-guanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it back to guanosine triphosphate.
Substitution: Substitution reactions can occur at the oxygenated site, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, sodium acetate, and pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of guanosine triphosphate, each with distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
8-Oxo-guanosine-5’-triphosphate has numerous applications in scientific research:
Chemistry: It is used as a marker for oxidative stress in chemical studies.
Biology: It helps in understanding the effects of oxidative damage on DNA and RNA synthesis.
Medicine: It is used in the study of diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of antioxidants and other protective agents .
Wirkmechanismus
The mechanism of action of 8-Oxo-guanosine-5’-triphosphate involves its incorporation into DNA and RNA during synthesis. This incorporation can lead to errors in base pairing, resulting in mutations and other genetic anomalies. The compound primarily targets guanine bases and can pair with both adenine and cytosine, leading to replicational and translational errors .
Vergleich Mit ähnlichen Verbindungen
Guanosine triphosphate (GTP): The non-oxidized form of 8-Oxo-guanosine-5’-triphosphate.
8-Oxo-2’-deoxyguanosine-5’-triphosphate: Another oxidized form of guanosine triphosphate.
8-Hydroxyguanosine-5’-triphosphate: A similar compound with a hydroxyl group instead of an oxo group
Uniqueness: 8-Oxo-guanosine-5’-triphosphate is unique due to its specific oxidation state, which makes it a valuable marker for oxidative stress. Its ability to pair with both adenine and cytosine distinguishes it from other similar compounds, leading to unique applications in research and medicine .
Eigenschaften
CAS-Nummer |
21238-36-8 |
|---|---|
Molekularformel |
C10H16N5O15P3 |
Molekulargewicht |
539.18 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
JCHLKIQZUXYLPW-UMMCILCDSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)

![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
